molecular formula C13H12N2O B11960857 2-(Benzyloxyiminomethyl)pyridine

2-(Benzyloxyiminomethyl)pyridine

Cat. No.: B11960857
M. Wt: 212.25 g/mol
InChI Key: OFVXRRHDUXNKLS-UHFFFAOYSA-N
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Description

2-Pyridinecarbaldehyde O-benzyloxime is an organic compound that belongs to the class of oximes It is derived from 2-pyridinecarbaldehyde, where the aldehyde group is converted to an oxime and further modified with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridinecarbaldehyde O-benzyloxime typically involves the reaction of 2-pyridinecarbaldehyde with hydroxylamine to form the oxime, followed by benzylation. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbaldehyde O-benzyloxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

2-Pyridinecarbaldehyde O-benzyloxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: It may be used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 2-pyridinecarbaldehyde O-benzyloxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The benzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbaldehyde oxime: Lacks the benzyl group, making it less lipophilic.

    3-Pyridinecarbaldehyde oxime: Similar structure but with the oxime group at a different position on the pyridine ring.

    4-Pyridinecarbaldehyde oxime: Another positional isomer with different chemical properties.

Uniqueness

2-Pyridinecarbaldehyde O-benzyloxime is unique due to the presence of both the oxime and benzyl groups, which confer distinct chemical and physical properties. The benzyl group enhances its lipophilicity, potentially improving its biological activity and making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-phenylmethoxy-1-pyridin-2-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-6-12(7-3-1)11-16-15-10-13-8-4-5-9-14-13/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVXRRHDUXNKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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